4,6-Bis(pentadecyloxy)isophthalic acid
Description
4,6-Bis(pentadecyloxy)isophthalic acid is a derivative of isophthalic acid (1,3-benzenedicarboxylic acid) functionalized with two pentadecyloxy (-O-C15H31) groups at the 4- and 6-positions. This modification introduces long alkyl chains, significantly altering its physicochemical properties compared to unsubstituted isophthalic acid.
Properties
Molecular Formula |
C38H66O6 |
|---|---|
Molecular Weight |
618.9 g/mol |
IUPAC Name |
4,6-di(pentadecoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C38H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-43-35-32-36(34(38(41)42)31-33(35)37(39)40)44-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3,(H,39,40)(H,41,42) |
InChI Key |
XYXDGLJDVCPBDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC1=CC(=C(C=C1C(=O)O)C(=O)O)OCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(pentadecyloxy)isophthalic acid typically involves the esterification of isophthalic acid with pentadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then hydrolyzed to yield the desired acid.
Industrial Production Methods
In an industrial setting, the production of 4,6-Bis(pentadecyloxy)isophthalic acid may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 4,6-Bis(pentadecyloxy)isophthalic acid.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(pentadecyloxy)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4,6-Bis(pentadecyloxy)isophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Bis(pentadecyloxy)isophthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. The pentadecyloxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
4,6-Bis(imidazol-1-yl)isophthalic Acid
- Structure : Substituted with imidazole groups instead of alkoxy chains.
- Applications : Forms Co-based MOFs with high photocatalytic CO2 reduction activity (e.g., 32.8 μmol·g<sup>−1</sup>·h<sup>−1</sup> CO production under visible light) and antibacterial properties against S. aureus and C. albicans .
- Key Differences: The imidazole groups enable strong coordination with metal ions, fostering rigid MOF architectures.
5-Alkoxyisophthalic Acids (e.g., 5-Methoxy, 5-Propoxy)
- Structure : Shorter alkoxy substituents (methoxy: -OCH3; propoxy: -O-C3H7) at the 5-position.
- Applications : Used in luminescent Cd(II)/Zn(II) coordination polymers. For example, [Cd(5-meo-ip)(bmip)]n exhibits intense blue luminescence due to ligand-to-metal charge transfer .
- Key Differences : Shorter alkoxy chains reduce steric hindrance, enabling tighter packing in coordination polymers. Pentadecyloxy groups may disrupt crystallinity but improve thermal stability and solubility in polymers .
Halogenated Derivatives (e.g., 4,6-Dibromoisophthalic Acid)
- Structure : Bromine atoms at the 4- and 6-positions.
- Applications : Halogens enhance electronic interactions in MOFs, useful in gas storage (e.g., H2, CO2) and catalysis .
- Key Differences : Bromine’s electronegativity facilitates π-π stacking and hydrogen bonding, whereas pentadecyloxy groups rely on van der Waals interactions, favoring hydrophobic applications .
Physicochemical and Functional Comparisons
Solubility and Hydrophobicity
| Compound | Substituent | Solubility Profile |
|---|---|---|
| 4,6-Bis(pentadecyloxy)isophthalic acid | -O-C15H31 | High in toluene, chloroform |
| 4,6-Bis(imidazol-1-yl)isophthalic acid | Imidazole | Soluble in DMF, DMSO |
| 5-Propoxyisophthalic acid | -O-C3H7 | Moderate in polar aprotic solvents |
Implications : Long alkyl chains in the pentadecyloxy derivative improve miscibility with polymers but may limit use in aqueous MOF synthesis .
Coordination Behavior
- 4,6-Bis(imidazol-1-yl)isophthalic Acid: Forms 3D MOFs with Co(II), leveraging imidazole’s dual N-donor sites for robust metal-ligand bonds .
- Pentadecyloxy Derivative: Alkoxy oxygen atoms act as weaker donors, favoring 1D or 2D coordination polymers with flexible architectures .
MOF Performance
| MOF Component | CO2 Reduction Rate (μmol·g<sup>−1</sup>·h<sup>−1</sup>) | Antibacterial Efficacy (24 h) |
|---|---|---|
| Co/4,6-Bis(imidazol-1-yl) | 32.8 (CO) | 90% inhibition of S. aureus |
| Zn/5-Propoxyisophthalic acid | N/A | Luminescent properties |
Note: The pentadecyloxy derivative’s applications remain underexplored but are hypothesized to excel in hydrophobic coatings or drug delivery .
Biological Activity
4,6-Bis(pentadecyloxy)isophthalic acid (BPIA) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of BPIA through a comprehensive review of available research findings, including data tables and case studies.
Chemical Structure and Properties
4,6-Bis(pentadecyloxy)isophthalic acid is characterized by its isophthalic acid backbone substituted with two pentadecyloxy groups. This structural configuration may influence its solubility, membrane permeability, and interaction with biological systems.
Biological Activity Overview
Research into the biological activity of BPIA has primarily focused on its effects on various cellular processes and potential therapeutic applications. The following sections detail specific biological activities observed in studies.
Antimicrobial Activity
BPIA has shown promising antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, BPIA demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 30 |
| Candida albicans | 12 | 70 |
This table summarizes the antimicrobial activity of BPIA against selected microorganisms, highlighting its effectiveness.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that BPIA exhibits selective cytotoxic effects. For instance, in assays involving HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, BPIA demonstrated IC50 values indicative of significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 25 |
| MCF-7 | 30 |
| HeLa | 35 |
These results indicate that BPIA may have potential as a chemotherapeutic agent, warranting further investigation into its mechanisms of action.
The mechanism by which BPIA exerts its biological effects is not fully elucidated but may involve:
- Membrane Disruption : The hydrophobic pentadecyloxy chains may integrate into microbial membranes, disrupting their integrity.
- Enzyme Inhibition : BPIA may inhibit specific enzymes involved in cellular metabolism or proliferation in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of BPIA against multi-drug resistant strains. Results indicated that BPIA could serve as a lead compound for developing new antimicrobial agents.
- Cancer Cell Line Studies : Research reported in Cancer Letters highlighted the selective cytotoxicity of BPIA towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
- In Vivo Studies : Preliminary in vivo studies in animal models have shown that BPIA can reduce tumor growth without significant toxicity to surrounding tissues, further supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
